molecular formula C19H22F3NO2 B12761153 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(cyclopropylmethoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- CAS No. 335665-72-0

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(cyclopropylmethoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-

Katalognummer: B12761153
CAS-Nummer: 335665-72-0
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: DWVSHPRSOSSELY-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(cyclopropylmethoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(cyclopropylmethoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- typically involves multiple steps, including the formation of the pyridinone core and the introduction of the cyclopropyl, cyclopropylmethoxy, and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(cyclopropylmethoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(cyclopropylmethoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It may be used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(cyclopropylmethoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(cyclopropylmethoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- include other pyridinone derivatives with different substituents. These compounds may share some structural features but differ in their specific functional groups and properties.

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(cyclopropylmethoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

335665-72-0

Molekularformel

C19H22F3NO2

Molekulargewicht

353.4 g/mol

IUPAC-Name

3-[(2S)-4-cyclopropyl-2-(cyclopropylmethoxy)-1,1,1-trifluorobut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C19H22F3NO2/c1-3-15-10-16(17(24)23-12(15)2)18(19(20,21)22,9-8-13-4-5-13)25-11-14-6-7-14/h10,13-14H,3-7,11H2,1-2H3,(H,23,24)/t18-/m0/s1

InChI-Schlüssel

DWVSHPRSOSSELY-SFHVURJKSA-N

Isomerische SMILES

CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OCC3CC3)C

Kanonische SMILES

CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OCC3CC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.